molecular formula C17H15BrOS B2841915 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone CAS No. 882073-35-0

2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B2841915
CAS No.: 882073-35-0
M. Wt: 347.27
InChI Key: NHWMBAYJIOSZGI-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C17H15BrOS and its molecular weight is 347.27. The purity is usually 95%.
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Biological Activity

2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.

  • Molecular Formula : C17H15BrOS
  • Molecular Weight : 347.27 g/mol
  • Boiling Point : 472.8 ± 28.0 °C (predicted)
  • Density : 1.46 ± 0.1 g/cm³ (predicted) .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and PC3. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

A study evaluating the anticancer activity of various compounds derived from plant sources highlighted that certain derivatives exhibited significant inhibition percentages against HeLa cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Compound% Inhibition (HeLa)IC50 (µM)
Compound 128%ND
Compound 224%ND
Doxorubicin71%0.8 ± 0.2

Note: ND = Not Detected .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been explored. For example, certain derivatives have demonstrated significant reduction in paw edema in animal models, indicating their efficacy in mitigating inflammatory responses. One study reported a reduction in edema by up to 83.98% when treated with a structurally similar compound compared to standard anti-inflammatory drugs like ibuprofen .

Antioxidant Activity

Compounds related to this compound have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay is commonly used to assess the antioxidant capacity, with some compounds showing high percentages of inhibition at varying concentrations.

Concentration (µg/mL)% Inhibition
10094.516 ± 0.011
20094.766 ± 0.014
40095.646 ± 0.003

These results suggest that the compound may possess significant free radical scavenging activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, including cyclooxygenase enzymes (COX-1 and COX-2). The docking results indicated a preferential binding to COX-1 over COX-2, suggesting potential applications in anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have isolated and characterized compounds from various plant sources that share structural similarities with this compound. These studies typically involve:

  • Isolation through chromatographic techniques.
  • Characterization using NMR and mass spectrometry.
  • Biological evaluation through in vitro assays against cancer cell lines and inflammatory models.

In one notable case, isolated compounds were tested for their anticancer effects against HeLa and other cell lines, revealing moderate to strong activity depending on the structural modifications .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrOS/c18-14-7-9-15(10-8-14)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMBAYJIOSZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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